Z-Asn(Xan)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

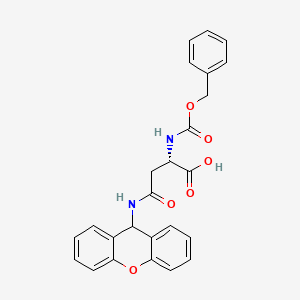

The compound Z-Asn(Xan)-OH is a derivative of asparagine, an amino acid, where the asparagine side chain is protected by a xanthyl group. This compound is often used in peptide synthesis due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asn(Xan)-OH typically involves the protection of the asparagine side chain with a xanthyl group. This can be achieved through the following steps:

Protection of the Amino Group: The amino group of asparagine is protected using a benzyloxycarbonyl (Z) group.

Protection of the Side Chain: The side chain amide group is protected using a xanthyl group.

The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle the repetitive steps of protection and deprotection, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Asn(Xan)-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The xanthyl group can be substituted with other protecting groups or functional groups.

Deprotection Reactions: The Z and xanthyl groups can be removed under acidic or basic conditions to yield free asparagine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

Deprotection Reactions: Conditions involving strong acids or bases, such as TFA or sodium hydroxide (NaOH), are employed.

Major Products

The major products formed from these reactions include free asparagine and various substituted derivatives, depending on the reagents used.

Applications De Recherche Scientifique

Z-Asn(Xan)-OH has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides, especially in the preparation of asparagine-containing peptides.

Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Medical Research: It is employed in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: this compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Z-Asn(Xan)-OH involves its role as a protected amino acid in peptide synthesis. The xanthyl group provides stability to the asparagine side chain, preventing unwanted reactions during peptide assembly. Upon deprotection, the free asparagine can participate in various biochemical processes, including enzyme catalysis and protein folding.

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Asn-ONp: Another protected form of asparagine, where the side chain is protected by a nitrophenyl group.

Fmoc-Asn(Xan)-OH: A similar compound where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

Z-Asn(Xan)-OH is unique due to its specific protecting groups, which provide a balance of stability and reactivity, making it particularly useful in peptide synthesis. The xanthyl group offers a distinct advantage in terms of stability compared to other protecting groups.

Activité Biologique

Z-Asn(Xan)-OH, also known as N-(benzyloxycarbonyl)-L-asparagine, is a derivative of asparagine that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C25H22N2O6

- Molecular Weight : 446.45 g/mol

- CAS Number : 56777071

- Density : 1.4 ± 0.1 g/cm³

- Melting Point : 163-165 °C

These properties indicate that this compound is a stable compound with significant solubility characteristics, which may influence its biological activity.

This compound has been studied for its role in various biological processes:

- Ergogenic Effects : As an amino acid derivative, this compound is believed to enhance physical performance by influencing the secretion of anabolic hormones and improving mental performance during stress-related tasks. This is particularly relevant in sports nutrition, where amino acids are used to prevent exercise-induced muscle damage .

- Antidiabetic Potential : Research indicates that compounds similar to this compound demonstrate hypoglycemic effects, suggesting potential applications in treating diabetes and managing blood glucose levels .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Ergogenic Supplementation | Enhances physical performance and reduces muscle damage during exercise. |

| Antidiabetic Effects | Exhibits potential in lowering blood sugar levels and managing diabetes symptoms. |

| Neuroprotective Properties | May offer protective effects on neuronal health and function due to its amino acid structure. |

Study 1: Ergogenic Effects on Athletes

A study conducted by Luckose et al. (2015) examined the effects of various amino acid derivatives, including this compound, on athletic performance. The findings suggested that supplementation with these compounds could enhance endurance and recovery in athletes, making them valuable for ergogenic dietary strategies .

Study 2: Antidiabetic Mechanisms

Another study explored the hypoglycemic effects of this compound analogs in diabetic models. The results indicated that these compounds could significantly reduce blood glucose levels through insulin-mediated pathways, highlighting their potential use in diabetes management .

Propriétés

IUPAC Name |

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGUJYWDGWXJFG-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.